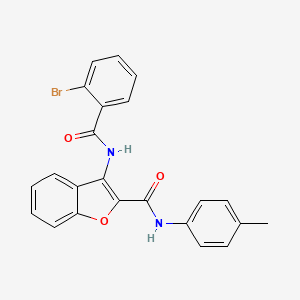

3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2O3/c1-14-10-12-15(13-11-14)25-23(28)21-20(17-7-3-5-9-19(17)29-21)26-22(27)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTYCOSUNXOLRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran derivatives, which are known for their diverse biological activities. This compound's unique structure, characterized by a bromobenzamide moiety and a p-tolyl substituent, suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C23H17BrN2O3

- Molecular Weight : 449.304 g/mol

- Purity : Typically around 95% in research applications

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating its potential as an antimicrobial and anticancer agent. The following sections summarize key findings from relevant research.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative analysis of related benzofuran derivatives shows that:

| Compound Name | Biological Activity |

|---|---|

| This compound | Antimicrobial, Anticancer |

| 3-(bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide | Antimicrobial |

| 3-(bromobenzamido)-N-(phenyl)benzofuran-2-carboxamide | Antitumor |

These findings suggest that the presence of the bromine atom and specific aromatic substitutions enhance the compound's interaction with microbial targets, potentially leading to improved efficacy against various pathogens .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been well-documented, with several studies highlighting their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, structural modifications in similar compounds have shown promising results in targeting cancer cell lines.

A notable study evaluated the cytotoxic effects of various benzofuran derivatives against human cancer cell lines, revealing that compounds with similar structural features to this compound exhibited significant antiproliferative effects .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The bromine substituent may enhance lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Research into related compounds has shown that benzofuran derivatives can modulate pathways associated with oxidative stress and apoptosis, potentially leading to neuroprotective effects as well . This suggests that further investigation into the specific pathways influenced by this compound could provide insights into its therapeutic applications.

Case Studies

- Neuroprotective Effects : A study on related benzofuran derivatives demonstrated neuroprotective properties against excitotoxicity induced by NMDA receptors. Compounds exhibiting similar structural features showed significant protection in neuronal cell cultures, indicating potential for neurodegenerative disease treatment .

- Antioxidant Activity : Investigations into the antioxidant capabilities of benzofuran derivatives revealed that certain substitutions can enhance radical scavenging activity, contributing to their overall biological efficacy . This aspect is particularly relevant for developing compounds aimed at oxidative stress-related conditions.

Comparison with Similar Compounds

3-(2-Bromobenzamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide (CAS 872609-11-5)

- Structure : Differs in the terminal aryl group (2-ethoxyphenyl vs. p-tolyl).

- Properties : Molecular weight = 479.3 g/mol, C${24}$H${19}$BrN$2$O$4$. The ethoxy group introduces polarity but reduces hydrophobicity compared to the p-tolyl group .

- Activity: Not reported in the evidence, but ethoxy groups in related compounds (e.g., ) influence solubility and receptor interactions.

3-(3,4-Diethoxybenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide (CAS 862977-52-4)

- Structure : Contains a diethoxybenzamido group and 2-fluorophenyl substituent.

- Properties : Molecular weight = 462.5 g/mol, C${26}$H${23}$FN$2$O$5$. Fluorine enhances electronegativity and metabolic stability .

- Activity : Fluorinated aryl groups in benzofuran carboxamides (e.g., ) are associated with improved target binding in kinase inhibition.

N-(p-Anisyl)-3-methyl-benzofuran-2-carboxamide

- Structure : Features a para-methoxyphenyl (anisyl) group and methyl substitution on the benzofuran.

- Activity : Exhibits antiuterotrophic effects in rat models, while its ortho-isomer shows mild uterotrophic activity, highlighting positional isomerism’s impact on biological function .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

*Estimated based on structural similarity to CAS 872609-11-4.

Substituent Effects on Activity

- Halogenation: Bromine in the benzamido group (target compound) may enhance stability and halogen bonding compared to non-halogenated analogs (e.g., ).

- Aryl Group Variations: p-Tolyl vs. Fluorophenyl (–15): Fluorine’s electronegativity improves metabolic resistance and target affinity.

Q & A

Basic Question: What are the recommended synthetic pathways for 3-(2-bromobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step reactions starting from benzofuran-2-carboxylic acid derivatives. Key steps include:

- Amidation : Coupling 3-amino-benzofuran-2-carboxamide with 2-bromobenzoyl chloride using a coupling agent (e.g., DCC or EDC) in anhydrous DMF or THF.

- Substitution : Introducing the p-tolyl group via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .

- Optimization : Reaction temperatures (80–120°C), solvent polarity (DMF > THF), and catalyst loading (5–10 mol%) significantly affect yields. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Basic Question: How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

- NMR :

- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons. The p-tolyl methyl group appears as a singlet (~δ 2.3 ppm).

- ¹³C NMR : Carbonyl signals (C=O) at ~165–170 ppm; benzofuran carbons at 105–160 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) at m/z ~465.3 g/mol, with fragmentation patterns matching bromine isotopes (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .

Advanced Question: What computational strategies are effective for predicting the compound’s reactivity and binding affinity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The bromine atom’s electron-withdrawing effect lowers HOMO energy, directing reactivity toward the benzamido group .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases). Focus on hydrogen bonding between the carboxamide and catalytic lysine residues (binding energy ≤ −8 kcal/mol) .

Advanced Question: How can researchers resolve contradictions in biological activity data across similar benzofuran derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., bromo vs. fluoro at position 2). Bromine’s steric bulk may reduce binding to flexible active sites but enhance hydrophobic interactions in rigid pockets .

- Dose-Response Assays : Use IC₅₀ values from MTT assays (cancer cell lines) and SPR (surface plasmon resonance) for binding kinetics. For example, contradictory cytotoxicity data may arise from differential cell membrane permeability .

Advanced Question: What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C for 24h. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). The benzofuran core is stable at pH 7.4 but prone to hydrolysis in acidic conditions (pH < 5) .

- Metabolic Stability : Use liver microsomes (human or rat) with NADPH cofactor. Monitor CYP450-mediated oxidation (e.g., CYP3A4) via LC-MS. The p-tolyl group may reduce metabolic clearance compared to methoxy analogs .

Basic Question: What are the key physicochemical properties influencing solubility and formulation?

Methodological Answer:

- LogP : Predicted ~3.5 (Schrödinger QikProp), indicating moderate lipophilicity. Solubility in DMSO > 50 mg/mL; aqueous solubility < 0.1 mg/mL .

- Solid-State Analysis : DSC (differential scanning calorimetry) reveals a melting point ~215–220°C. Polymorph screening (ethanol/water recrystallization) identifies Form I (monoclinic) as the stable phase .

Advanced Question: How can researchers design analogs to improve target selectivity against off-target kinases?

Methodological Answer:

- Bioisosteric Replacement : Substitute the bromine atom with CF₃ or CN to modulate electron density without altering steric bulk.

- Proteome-Wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-targets. Data-driven modifications (e.g., adding methyl groups to the p-tolyl ring) reduce binding to non-target kinases (e.g., EGFR) .

Basic Question: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 465.3 → 388.2 (quantifier) and 465.3 → 210.1 (qualifier). Lower limit of quantification (LLOQ): 1 ng/mL in plasma .

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) achieves >90% recovery. Avoid methanol due to co-precipitation of the compound .

Advanced Question: What strategies mitigate synthetic challenges like low yields in the final amidation step?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12h) and improve yields (85% vs. 60%) by enhancing coupling efficiency under controlled microwave irradiation (100°C, 150 W) .

- Catalyst Screening : Test Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination; yields increase from 45% to 75% with 1,4-dioxane as solvent .

Advanced Question: How can contradictory data on the compound’s cytotoxicity be reconciled across different cell lines?

Methodological Answer:

- Transcriptomic Profiling : Compare gene expression (RNA-seq) in sensitive vs. resistant cell lines. Overexpression of ABC transporters (e.g., P-gp) may explain resistance in certain lines .

- Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify off-target proteins contributing to cell-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.